molecular formula C27H17F9N2O4S B2680778 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate CAS No. 318497-76-6

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate

Cat. No.: B2680778
CAS No.: 318497-76-6
M. Wt: 636.49
InChI Key: QXSJJMYCUOILMW-UHFFFAOYSA-N
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Description

The compound “(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate” is a pyrazole-based derivative characterized by a 1-methyl-3-phenylpyrazole core. Key structural features include:

  • A sulfonyl group at position 5 of the pyrazole ring, linked to a 3-(trifluoromethyl)phenyl moiety.
  • A methyl ester at position 4, functionalized with a 3,5-bis(trifluoromethyl)benzoate group.

The presence of multiple trifluoromethyl (CF₃) groups enhances electronegativity and lipophilicity, which are critical in drug design for improving metabolic stability and membrane permeability .

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17F9N2O4S/c1-38-23(43(40,41)20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-42-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSJJMYCUOILMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17F9N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a complex organic molecule known for its significant biological activity, particularly in the field of antimicrobial research. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups, enhancing its biological activity. One notable method involves the reaction of 4-hydrazinobenzoic acid with Vilsmeier-Haack reagents to form pyrazole derivatives, which can then be modified to include trifluoromethyl groups that are crucial for its antimicrobial properties .

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against drug-resistant bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values reported for various derivatives of this compound indicate potent antibacterial activity:

CompoundBacterial StrainMIC (µg/mL)Biofilm Eradication Concentration (MBEC)
1S. aureus0.51
2E. faecalis14
3MRSA0.252

These results suggest that compounds with trifluoromethyl substitutions exhibit enhanced potency against resistant bacteria, making them promising candidates for further development as antimicrobial agents .

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation. The presence of the trifluoromethyl group is believed to enhance lipophilicity and facilitate better membrane penetration, which is critical for effective bacterial inhibition .

Case Studies

  • Study on Biofilm Formation :
    A study demonstrated that certain derivatives of the compound could significantly reduce biofilm formation in MRSA strains, showing a decrease in viable cell counts by over 3 log values within an 8-hour time course when treated with concentrations at or above the MIC .
  • In Vivo Efficacy :
    Another investigation into the in vivo efficacy of these compounds revealed promising results in animal models, where they effectively reduced bacterial load and inflammation associated with infections caused by drug-resistant strains. This underscores their potential therapeutic application beyond laboratory settings .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name / Source Pyrazole Substituents Ester Group Molecular Weight (g/mol) Key Functional Groups
Target Compound 1-Me, 3-Ph, 5-SO₂-(3-CF₃Ph) 3,5-bis(CF₃) benzoate Not reported Sulfonyl, trifluoromethyl
1-Me, 3-Ph, 5-O-(3-CF₃Ph) 2,6-difluorobenzoate 488.41 Phenoxy, fluoro
5-Me, 4-S-(4-MePh), 2-Ph 2,6-difluorobenzoate Not reported Sulfanyl, methyl, fluoro
1-Me, 3-CF₃, 5-S-(3-ClPh) O-(4-ClBz) oxime Not reported Sulfanyl, oxime, chloro

Key Observations:

Electron-Withdrawing Groups (EWGs): The target compound’s sulfonyl group is a stronger EWG than the phenoxy () or sulfanyl () groups. This increases polarity and may enhance stability against nucleophilic attack .

Lipophilicity and Bioavailability:

  • Trifluoromethyl groups improve lipophilicity, favoring blood-brain barrier penetration in drug candidates. However, the sulfonyl group may reduce this effect due to increased polarity .
  • The sulfanyl group in and compounds offers moderate lipophilicity but is susceptible to oxidation, unlike the stable sulfonyl group in the target compound .

Synthetic Complexity:

  • The target compound’s sulfonyl and bis-CF₃ groups likely require multi-step synthesis, including sulfonation and esterification, as seen in analogous protocols .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) to evaluate variables such as solvent ratio (THF/water), temperature (50°C), and catalyst loading (e.g., 0.2 equiv CuSO₄ with 1.0 equiv sodium ascorbate). Employ continuous-flow chemistry to enhance reproducibility and scalability . Purify via flash chromatography (cyclohexane/ethyl acetate gradient) and validate purity by HPLC or TLC (Rf = 0.57 in 1:1 solvent ratio) .

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include separating byproducts from the sulfonyl and trifluoromethyl groups. Use dry-load silica gel chromatography to minimize tailing and improve resolution. Confirm successful separation via ¹H NMR (e.g., δ = 8.39 ppm for triazole protons) and mass spectrometry (HRMS-FAB: [M+H]+ = 363.1170) . Recrystallization in ethyl acetate/hexane mixtures may further enhance purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify key groups:

  • ¹H NMR : Aromatic protons (δ = 7.37–8.39 ppm), methylene bridges (δ = 5.37 ppm).
  • ¹⁹F NMR : Trifluoromethyl signals (δ = -107.33 ppm).
  • IR : Confirm carbonyl (C=O, ~1625 cm⁻¹) and nitrile (C≡N, ~2238 cm⁻¹) stretches. Validate with HRMS and elemental analysis .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at -20°C due to hydrolytic sensitivity of the ester and sulfonyl groups. Monitor decomposition via periodic NMR and TLC. Use amber vials to prevent photodegradation .

Q. What safety precautions are necessary during synthesis?

  • Methodological Answer : Use fume hoods for handling volatile reagents (e.g., methylene chloride). Wear PPE (gloves, goggles) due to potential irritancy of trifluoromethyl intermediates. Dispose of copper-containing waste via approved protocols .

Advanced Research Questions

Q. How do the electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform computational DFT studies to map electron density on the pyrazole and benzene rings. Experimentally, test Suzuki-Miyaura coupling using Pd catalysts to assess reactivity at the 4-position of the pyrazole. Compare with analogous non-fluorinated compounds .

Q. What strategies resolve contradictory data in reaction optimization studies?

  • Methodological Answer : Apply statistical tools (e.g., ANOVA) to identify significant variables in DoE. Replicate conflicting experiments under controlled conditions (e.g., humidity, oxygen levels). Use in-situ FTIR or LC-MS to monitor intermediate formation .

Q. Can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer : Use QSAR models to estimate metabolic pathways (e.g., CYP450 interactions). Validate predictions with in vitro assays (e.g., microsomal stability tests). Compare with structural analogs from databases (e.g., PubChem) .

Q. What mechanistic insights exist for the esterification and sulfonation steps?

  • Methodological Answer : Probe reaction mechanisms via isotopic labeling (e.g., ¹⁸O in carboxylate groups) or trapping intermediates (e.g., sulfonic anhydrides). Use kinetic studies to differentiate between concerted and stepwise pathways .

Q. How does steric hindrance from the 3,5-bis(trifluoromethyl) group affect crystallography or polymorphism?

  • Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. Compare with PXRD data of bulk samples. Explore solvent-mediated polymorph transitions using DSC/TGA .

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